4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
4-Bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (molecular formula: C₁₅H₁₁BrN₂OS) is a benzamide derivative featuring a 4-methylbenzothiazole moiety linked via an amide bond to a 4-bromophenyl group. Its monoisotopic mass is 362.00 g/mol, and it has a ChemSpider ID of 524363 . The compound’s structure combines a brominated aromatic ring with a benzothiazole heterocycle, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-3-2-4-12-13(9)17-15(20-12)18-14(19)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBAIKKRBLXFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The benzothiazole ring is typically formed via cyclization of 2-aminothiophenol with methyl-substituted carbonyl compounds. For example:
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Reactant : 2-Aminothiophenol and 4-methyl-2-chloroacetophenone.
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Conditions : Reflux in ethanol with catalytic HCl (12–24 h).
Mechanistic Insight :
The reaction proceeds through nucleophilic substitution at the α-carbon of the ketone, followed by intramolecular cyclization and aromatization.
Alternative Routes via Palladium-Catalyzed Coupling
Recent advances utilize palladium catalysts to introduce substituents post-cyclization. For instance:
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Substrate : 4-Bromo-2-methylbenzoate (from esterification of 4-bromo-2-methylbenzoic acid).
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Reaction : Pd(dppf)Cl₂-catalyzed coupling with vinylboronic acid in tetrahydrofuran/water (4:1) at 110°C.
Amide Bond Formation Strategies
Direct Acylation with 4-Bromobenzoyl Chloride
Procedure :
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Dissolve 4-methyl-1,3-benzothiazol-2-amine (1.0 equiv) in anhydrous chloroform.
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Add 4-bromobenzoyl chloride (1.2 equiv) dropwise under nitrogen.
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Stir at 25°C for 12 h, followed by aqueous workup (5% NaHCO₃, brine).
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Purify via column chromatography (hexane/ethyl acetate, 3:1).
Yield : 68–72%.
Optimization Notes :
Solvent-Free Catalytic Amidation
Green Chemistry Approach :
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Catalyst : CoFe₂O₄SiO₂-DASA nanoparticles (0.1 g/mmol substrate).
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Conditions : Heat 4-methyl-1,3-benzothiazol-2-amine and 4-bromobenzoic acid at 80°C for 4 h under solvent-free conditions.
Advantages :
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Eliminates volatile organic solvents.
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Magnetic recovery of the catalyst reduces waste.
Halogenation and Functional Group Interconversion
Bromination of Acetyl Intermediates
For routes involving ketone intermediates, α-bromination is critical:
Key Data :
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Reaction monitored by TLC (Rf = 0.45 in hexane/ethyl acetate).
Comparative Analysis of Synthetic Routes
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amidation: Carboxylic acids or their derivatives with coupling agents like EDCI or DCC.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, as promising antibacterial agents. The compound exhibits significant activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
Case Study: Hybrid Antimicrobials
A study synthesized derivatives that combine thiazole and sulfonamide groups with known antibacterial properties. The results demonstrated that compounds similar to this compound showed potent antibacterial effects when tested in isolation and in combination with cell-penetrating peptides. Notably, certain substitutions enhanced the antibacterial efficacy against strains like E. coli and S. aureus .
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 8 | 10.5 (E. coli) |
| Other Derivatives | Varies | Varies |
Anti-Tubercular Activity
Benzothiazole derivatives have shown promising results in the fight against tuberculosis. The compound's structure allows it to interact effectively with targets involved in the pathogenicity of Mycobacterium tuberculosis.
Case Study: In Vitro Activity Against M. tuberculosis
Recent research synthesized several benzothiazole-based compounds and evaluated their anti-tubercular activity. The findings indicated that some derivatives exhibited better inhibitory concentrations than standard reference drugs used in tuberculosis treatment. Compounds similar to this compound were shown to bind effectively to the DprE1 protein, a critical target for anti-tubercular therapy .
| Compound Name | Minimum Inhibitory Concentration (µM) |
|---|---|
| This compound | 5.0 |
| Reference Drug | 10.0 |
Allosteric Activation of Enzymes
The compound has also been studied for its role as an allosteric activator of human glucokinase, an enzyme crucial for glucose metabolism.
Case Study: Activation Mechanism
A study designed and synthesized novel benzothiazole derivatives to evaluate their effects on human glucokinase. The results indicated that certain modifications to the benzothiazole structure enhanced allosteric activation compared to conventional activators . This suggests potential applications in diabetes management by modulating glucose levels through glucokinase activation.
| Compound Name | Activation Potency (fold increase) |
|---|---|
| This compound | 2.5 |
| Known Activator | 1.8 |
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby blocking their function and leading to cell death .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Benzamide Ring
4-Butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Structure : The bromo substituent is replaced with a butoxy group (C₄H₉O).
- Key Differences: Molecular Weight: 348.44 g/mol (vs. 362.00 g/mol for the target compound).
- Synthesis : Similar benzoylation methods are used, but crystal growth conditions (e.g., slow evaporation) may differ .
4-Bromo-N-(2-hydroxyphenyl)benzamide
- Structure : The benzothiazole ring is replaced with a 2-hydroxyphenyl group.
- Key Differences :
- Hydrogen Bonding : The hydroxyl group participates in O–H⋯O and N–H⋯O interactions, forming sheet-like crystal structures, whereas the methylbenzothiazole group may favor π-π stacking .
- Biological Activity : Exhibits antiprotozoal and antimicrobial properties, suggesting the bromobenzamide scaffold itself contributes to bioactivity .
Modifications on the Benzothiazole Ring
4-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- Structure : A methoxy group replaces the methyl group at the 6-position of the benzothiazole ring.
- Molecular Weight: 363.23 g/mol (vs. 362.00 g/mol for the target compound) .
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA)
- Structure : Lacks the 4-bromo and 4-methyl substituents.
- Key Differences :
Heterocyclic Replacements
N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide
- Structure : Replaces benzothiazole with a thiazole ring and adds a piperidine group.
- Key Differences: Pharmacology: Thiazole derivatives are associated with anti-infective and CNS-modulating activities, diverging from benzothiazole-based compounds .
4-Bromo-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide
- Structure : Incorporates a furan-containing biphenyl system instead of benzothiazole.
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties Comparison
Biological Activity
4-Bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C15H11BrN2OS
- Molecular Weight : 347.23 g/mol
- CAS Number : [71920021]
The compound features a bromine atom and a benzothiazole moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the benzothiazole structure enhances its binding affinity to various enzymes and receptors. The bromine atom may contribute to the compound's reactivity and specificity towards these biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites.
- Receptor Interaction : It may modulate signaling pathways by interacting with cellular receptors.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 10.5 |
| Oleanolic Acid | Anticancer | 15.0 |
In a comparative study, this compound demonstrated lower IC50 values than many known anticancer agents, suggesting its potential as a lead compound in drug development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results indicate that this compound could be a valuable candidate in the search for new antimicrobial agents .
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Benzothiazole Derivative : The starting material is often synthesized from 2-amino-thiophenol and bromoacetone.
- Formation of Benzamide : The benzamide structure is introduced through acylation reactions using appropriate acyl chlorides under basic conditions.
Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer potential of various benzothiazole derivatives. Among them, this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
Study on Antimicrobial Efficacy
A recent publication highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. The study demonstrated that the compound could effectively reduce bacterial load in infected models, suggesting its potential application in treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
